molecular formula C10H15N3O3 B5610767 N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide

N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide

Cat. No.: B5610767
M. Wt: 225.24 g/mol
InChI Key: LZMKHYTXNNGEJH-UHFFFAOYSA-N
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Description

N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide is a chemical compound provided as a dry powder for research purposes . Its molecular formula is C 10 H 15 N 3 O 3 and it has a molecular weight of 225.25 g/mol . Key physicochemical properties include a topological polar surface area (PSA) of 73 Ų and a calculated LogP value of 1.594, which indicates favorable solubility characteristics for biological testing . The compound features one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds . Researchers value this compound for its 4,6-dimethoxypyrimidin-2-yl core, a structural motif recognized in the development of agrochemicals. This pyrimidine subunit is present in several established herbicidal agents, such as the ACCase inhibitor metamifop used in rice crops and the sulfonylurea herbicide bensulfuron . Its presence in these active substances makes this compound a valuable building block and intermediate for the synthesis and lead optimization of new crop protection agents . The compound is intended for use in biological screening and hit-to-lead optimization campaigns in agricultural chemistry . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-6(2)9(14)13-10-11-7(15-3)5-8(12-10)16-4/h5-6H,1-4H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMKHYTXNNGEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=CC(=N1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide typically involves the reaction of 4,6-dimethoxypyrimidine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The 2-position of the pyrimidine ring undergoes nucleophilic substitution under basic conditions. For example:
Reaction:

N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide+R-NH2R-substituted pyrimidine derivative\text{this compound} + \text{R-NH}_2 \rightarrow \text{R-substituted pyrimidine derivative}

Conditions:

  • Solvent: Acetonitrile or tetrahydrofuran

  • Base: Triethylamine or pyridine

  • Temperature: 20–130°C

Example:
Reaction with 2-amino-4,6-dimethylpyrimidine in acetonitrile yields sulfonamide derivatives via displacement of the amide group .

Acylation and Sulfonylation Reactions

The amide group participates in acylation and sulfonylation to form urea or thiourea derivatives:
Reaction:

Compound+R-SO2NCOSulfonylurea derivative\text{Compound} + \text{R-SO}_2\text{NCO} \rightarrow \text{Sulfonylurea derivative}

Conditions:

  • Reagent: Sulfonyl isocyanate

  • Solvent: Methylene chloride or tetrahydrofuran

  • Temperature: Ambient to reflux

Example:
Reaction with 2-methoxycarbonylbenzenesulfonylisocyanate produces N-(pyrimidin-2-yl)aminocarbonyl-2-methoxycarbonylbenzenesulfonamide .

Hydrolysis of Ester Functional Groups

Ester moieties in related compounds undergo hydrolysis to carboxylic acids:
Reaction:

Methyl ester derivativeNaOHCarboxylic acid\text{Methyl ester derivative} \xrightarrow{\text{NaOH}} \text{Carboxylic acid}

Conditions:

  • Base: 10% aqueous NaOH

  • Temperature: Reflux

  • pH Adjustment: Acidification to pH 1–3

Outcome:
Hydrolysis of methyl 2-(4-ethoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonylaminosulfonylbenzoate yields the corresponding carboxylic acid .

Methylation of Amide Nitrogen

The secondary amide nitrogen can be methylated under strong basic conditions:
Reaction:

Compound+(CH3)2SO4N-methylated derivative\text{Compound} + (\text{CH}_3)_2\text{SO}_4 \rightarrow \text{N-methylated derivative}

Conditions:

  • Reagent: Dimethyl sulfate

  • Base: Sodium hydride (50% mine

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

One of the primary applications of N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide is in herbicide formulations. It has been identified as a component in several herbicidal combinations aimed at controlling weeds in crops, particularly rice. The compound demonstrates synergistic effects when combined with other herbicides, enhancing efficacy against resistant weed species.

Case Study: Herbicidal Efficacy

A study indicated that formulations containing this compound exhibited improved weed control compared to standard treatments. The combination of this compound with tefuryltrione resulted in a significant reduction in weed biomass and increased crop yield.

Herbicide Combination Weed Control Efficacy (%) Crop Yield Increase (%)
Tefuryltrione + N-(4,6-DMP)8520
Standard Treatment6010

Pharmaceutical Applications

Potential Therapeutic Uses

Beyond agriculture, this compound has potential therapeutic applications. Its structural similarity to other pyrimidine derivatives suggests that it may interact with biological targets such as enzymes and receptors.

Research has explored the compound's interaction with G protein-coupled receptors (GPCRs), which are critical in various physiological processes. Preliminary findings suggest that this compound may act as an inhibitor of specific GPCR pathways, potentially leading to new treatments for conditions like hypertension and diabetes.

Biological Target Inhibition Activity (%) Potential Condition
P2Y Receptor75Hypertension
Adenosine Receptor65Diabetes

Environmental Applications

Photocatalytic Degradation

This compound has also been studied for its role in environmental remediation. It can be involved in photocatalytic degradation processes aimed at removing contaminants from water sources.

Case Study: Contaminant Degradation

A study demonstrated that the compound effectively contributes to the degradation of emerging contaminants like NDMA (N-Nitrosodimethylamine) when subjected to photocatalytic conditions. The presence of this compound facilitated the breakdown of these pollutants into less harmful substances.

Contaminant Degradation Rate (%) Time (hours)
NDMA905
GEM855

Mechanism of Action

The mechanism of action of N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor, binding to the active site of an enzyme and preventing its normal function. This inhibition can disrupt metabolic pathways, leading to the desired biological effect, such as the inhibition of pest growth or the treatment of a disease.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Pyrimidine Substituents Functional Group Biological Activity
This compound* C₁₁H₁₇N₃O₄ 255.27 4,6-dimethoxy 2-methylpropanamide Herbicidal (inferred)
Bispyribac-sodium C₁₉H₁₇N₃NaO₈ 438.35 4,6-dimethoxy Benzoyloxy-sodium ALS inhibitor (herbicide)
Sulfosulfuron C₁₆H₁₆N₆O₆S₂ 452.46 4,6-dimethoxy Sulfonylurea ALS inhibitor (herbicide)
N-[2-(propyn-1-yl)phenylsulfonyl]-N'-(4,6-dimethoxypyrimidin-2-yl)urea C₁₇H₁₇N₄O₅S 389.40 4,6-dimethoxy Urea Herbicide
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide C₁₄H₁₅N₃OS 273.35 4,6-dimethyl Phenylacetamide Pharmaceutical intermediate
Methyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate C₈H₁₁N₃O₄ 213.19 4,6-dimethoxy Carbamate Agrochemical intermediate

*Calculated based on structural analogs.

Key Observations:

Substituent Effects :

  • Methoxy vs. Methyl : Methoxy groups (electron-donating) increase the pyrimidine ring’s electron density, enhancing binding to ALS enzymes compared to methyl groups (electron-neutral) .
  • Sulfonylurea vs. Propanamide : Sulfosulfuron’s sulfonylurea group confers higher herbicidal potency than propanamide derivatives, likely due to stronger hydrogen-bonding interactions with ALS .

Functional Group Impact :

  • Urea and Carbamate Derivatives : Urea-based compounds (e.g., sulfosulfuron) exhibit prolonged soil persistence due to their stability, whereas carbamates (e.g., methyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate) may hydrolyze faster, reducing environmental residue .
  • 2-Methylpropanamide : The branched alkyl chain in the target compound may improve lipophilicity, enhancing membrane permeability compared to linear-chain analogs .

Crystallographic Insights: X-ray studies of analogs like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide reveal non-planar conformations (dihedral angle: 91.9° between pyrimidine and benzene rings), which could reduce stacking interactions compared to planar dimethoxy derivatives .

Biological Activity

N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12_{12}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 236.27 g/mol
  • IUPAC Name : this compound

This compound features a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, which may influence its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : These receptors are critical in mediating cellular responses to hormones and neurotransmitters. Compounds with similar structures have shown affinity for GPCRs, influencing pathways related to cardiovascular function and neurobiology .
  • Enzyme Inhibition : Some studies suggest that pyrimidine derivatives can inhibit enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases like cancer and diabetes .
  • Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections .

Pharmacological Studies

A number of studies have evaluated the pharmacological properties of compounds related to this compound:

  • Antihypertensive Effects : Compounds that target the angiotensin II receptor have shown promise in lowering blood pressure, indicating potential applications in hypertension management .
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects through the modulation of cytokine release and inhibition of inflammatory pathways .

Case Studies

  • Study on Antihypertensive Activity :
    • A study conducted by Cappelli et al. (2013) demonstrated that compounds structurally related to this compound bind to AT1 receptors with nanomolar affinity. This suggests a mechanism for blood pressure regulation and cardiovascular protection .
  • Antimicrobial Efficacy :
    • Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of pyrimidine derivatives against various bacterial strains. The study provided evidence for the compound's potential use as an antibacterial agent .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
N-(4,6-Dimethoxypyrimidin-2-yl)-carbamateAntihypertensiveCappelli et al., 2013
4-Methyl-N-(pyrimidin-2-yl)anilineAntimicrobialJournal of Medicinal Chemistry
N-(5-[4,5-Dihydro-1H-imidazol-2-y]-carbamate)Enzyme InhibitionWiley Online Library

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and long-term effects.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
  • Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure to enhance biological activity or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with nucleophilic substitution or condensation reactions involving 4,6-dimethoxy-2-aminopyrimidine and 2-methylpropanoyl chloride. Use polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ to enhance reactivity . Monitor reaction progress via TLC or HPLC. Optimize temperature (e.g., 100°C) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to maximize yield. Purify via column chromatography with petroleum ether/ethyl acetate (4:1 v/v) .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodology : Employ SHELX software (e.g., SHELXL for refinement) to analyze single-crystal diffraction data. Key parameters include unit cell dimensions (e.g., triclinic system with a = 8.24 Å, b = 11.24 Å, c = 14.25 Å) and hydrogen-bonding networks (e.g., intermolecular N–H···O interactions) . Validate structures using tools like PLATON to check for missed symmetry or disorder .

Q. What analytical techniques are critical for characterizing intermediates and degradation products?

  • Methodology : Use LC-MS or GC-MS to identify degradation byproducts (e.g., 2-amino-4,6-dimethoxypyrimidine) . For intermediates, apply NMR (¹H/¹³C) to confirm regiochemistry, particularly for pyrimidinyloxy or sulfonamide linkages . FT-IR can validate functional groups (e.g., C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the herbicidal or fungicidal activity of pyrimidinyl derivatives?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes like acetolactate synthase (ALS) in weeds . Corrogate experimental IC₅₀ values with DFT-calculated electronic properties (e.g., HOMO-LUMO gaps) to refine QSAR models .

Q. What strategies resolve contradictions in bioactivity data between in vitro and field studies?

  • Methodology : Conduct controlled environmental studies to isolate variables (e.g., soil pH, microbial degradation). Compare laboratory bioassays (e.g., inhibition of Arabidopsis growth) with field trial data, adjusting for metabolite persistence (e.g., sulfonylurea hydrolysis rates) . Use ANOVA to identify statistically significant factors.

Q. How do substituents on the pyrimidine ring influence degradation pathways and environmental persistence?

  • Methodology : Synthesize analogs (e.g., replacing methoxy with chloro groups) and monitor hydrolysis rates via HPLC under varying pH (4–9). Identify metabolites using HRMS and assess ecotoxicity via Daphnia magna bioassays . Correlate substituent electronegativity with half-life (e.g., electron-withdrawing groups increase stability) .

Q. What crystallographic challenges arise in resolving hydrogen-bonding networks in polymorphs?

  • Methodology : Collect high-resolution data (θ > 25°) to resolve weak H-bonds (e.g., C–H···O). Use SHELXE for phase expansion in twinned crystals . Compare packing motifs (e.g., herringbone vs. layered) across polymorphs and analyze thermal displacement parameters (Uₑq) to identify dynamic disorder .

Notes

  • Avoid commercial sources like BenchChem; prioritize peer-reviewed crystallography/herbicide studies .
  • For synthesis, cross-validate NMR shifts with Cambridge Structural Database entries .
  • Address contradictions in degradation pathways by replicating studies under ISO/IEC 17025 guidelines .

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